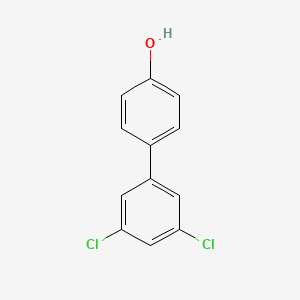

4-(3,5-Dichlorophenyl)phenol

描述

Contextual Significance of Halogenated Phenolic Compounds in Organic and Medicinal Chemistry Research

Halogenated phenolic compounds are a cornerstone of modern organic and medicinal chemistry. The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into a phenolic molecule can dramatically alter its electronic properties, lipophilicity, and metabolic stability. researchgate.netnih.gov This strategic halogenation is a powerful tool for medicinal chemists to enhance the therapeutic potential of drug candidates. researchgate.net

Several studies have demonstrated that the presence of halogens can significantly boost the biological activity of a molecule, leading to enhanced antibacterial, antifungal, antioxidant, and anticancer properties. asu.ru The position of the halogen substituent is crucial; for instance, a halogen at the 4-position relative to the hydroxyl group is often more effective at increasing microbicidal potency than one at the 2-position. basicmedicalkey.com The introduction of halogens can also influence a drug's binding affinity to its target protein and modulate its pharmacokinetic profile. nih.gov Research has shown that halogenation can improve the potency of pharmaceutical leads by exploiting steric effects to fit into the active sites of target proteins or enzymes. researchgate.net

Research Landscape of Biphenyl (B1667301) Analogues and Their Relevance in Diverse Scientific Disciplines

Biphenyl analogues, compounds containing two linked phenyl rings, are fundamental structures in synthetic organic chemistry and are found in numerous medicinally active compounds and natural products. rsc.org Their versatility makes them valuable intermediates in the synthesis of a wide array of pharmaceuticals, agricultural products, and materials for organic light-emitting diodes (OLEDs). rsc.org

In medicinal chemistry, biphenyl derivatives are recognized for a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antihypertensive, and anticancer effects. rsc.orgresearchgate.netresearchgate.net For example, structurally simplified biphenyl analogues of Combretastatin A4, a natural product, have been shown to retain significant in vitro anti-cancer activity. plos.org The biphenyl scaffold provides a conformationally rigid platform that can be strategically modified to probe hydrophobic pockets in biological targets, leading to the development of second-generation drug analogues with improved pharmacological profiles. scispace.com

Overview of Academic Investigations Focusing on 4-(3,5-Dichlorophenyl)phenol: Current Trajectories and Knowledge Gaps

The specific compound this compound has been a subject of interest in various chemical studies. Research has explored its synthesis, structural properties, and potential applications. For instance, it has been synthesized as an intermediate in the development of potent steroid sulfatase (STS) inhibitors for potential breast cancer treatment. nih.govacs.org In these studies, the dichlorinated phenyl ring was a key structural feature.

While the synthesis and some biological evaluations of derivatives of this compound have been reported, there remain knowledge gaps. Comprehensive studies on its fundamental physicochemical properties, detailed spectroscopic analyses, and a broader exploration of its potential in other areas of medicinal chemistry or materials science are less common in the available literature. Further research could focus on its mechanism of action in different biological systems, its potential as a scaffold for new classes of bioactive molecules, and its application in the development of functional materials.

Interactive Data Tables

Below are interactive tables summarizing key information on related chemical compounds.

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| p-Cresol | C7H8O | 108.14 | 106-44-5 |

| o-Cresol | C7H8O | 108.14 | 95-48-7 |

| 2-Nitrophenol | C6H5NO3 | 139.111 | 88-75-5 |

| 3,4-Xylenol | C8H10O | 122.167 | 95-65-8 |

| Sesamol | C7H6O3 | 138.12 | 533-31-3 |

| 4-Methylaminophenol | C7H9NO | 123.155 | 150-75-4 |

| 3-(2-Aminoethyl)phenol | C8H11NO | 137.181 | 3458-98-8 |

| 4-Piperidin-4-yl-phenol | C11H15NO | 177.246 | 62614-84-0 |

| Eugenol | C10H12O2 | 164.20 | 97-53-0 |

| 4-Ethylguaiacol | C9H12O2 | 152.19 | 2785-89-9 |

| Syringol | C8H10O3 | 154.16 | 91-10-1 |

| Vanillyl alcohol | C8H10O3 | 154.16 | 498-00-0 |

| Apocynin | C9H10O3 | 166.17 | 498-02-2 |

| 4-Hydroxy-3-methoxy-N-methylphenethylamine | C10H15NO2 | 181.23 | 35535-42-3 |

| 4-Allyl-2,6-dimethoxyphenol | C11H14O3 | 194.23 | 6627-88-9 |

| 3-(3,4-Dichlorophenyl)phenol | C12H8Cl2O | 239.10 | 14962-34-6 |

| 2,6-Di-tert-butyl-4-(5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)phenol | C22H24Cl2N2O2 | 435.35 | - |

| N-(3,5-Dichlorophenyl)succinimide | C10H7Cl2NO2 | 244.08 | 24096-53-5 |

Structure

3D Structure

属性

IUPAC Name |

4-(3,5-dichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCBBGOITOQLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195561 | |

| Record name | Phenol, p-(3,5-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4291-32-1 | |

| Record name | Phenol, p-(3,5-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004291321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, p-(3,5-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 3,5 Dichlorophenyl Phenol

Established Synthetic Routes to 4-(3,5-Dichlorophenyl)phenol

The construction of the biaryl framework of this compound is predominantly achieved through powerful cross-coupling reactions, which have become a cornerstone of modern organic synthesis.

Cross-Coupling Reaction Strategies for Phenyl-Phenol Scaffold Construction

Palladium-catalyzed cross-coupling reactions are the most versatile and widely employed methods for the synthesis of unsymmetrical biaryls like this compound. rsc.orgnih.gov These reactions involve the coupling of an organometallic reagent with an organic halide or triflate.

One of the most prominent methods is the Suzuki-Miyaura coupling , which utilizes an organoboron reagent, typically a boronic acid or ester, and an organic halide in the presence of a palladium catalyst and a base. tamu.edugre.ac.uk The synthesis of this compound via this method would theoretically involve the reaction of 4-hydroxyphenylboronic acid with 1,3-dichloro-5-halobenzene or 3,5-dichlorophenylboronic acid with a 4-halophenol derivative. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity.

Another powerful tool is the Negishi coupling , which employs an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and reactivity. organic-chemistry.org The synthesis of this compound could be envisioned through the coupling of a 4-(protected-hydroxy)phenylzinc halide with 1,3,5-trichlorobenzene (B151690) or a 3,5-dichlorophenylzinc halide with a protected 4-halophenol. The use of a palladium or nickel catalyst is common in Negishi couplings. wikipedia.org

| Cross-Coupling Reaction | Organometallic Reagent | Coupling Partner | Catalyst System |

| Suzuki-Miyaura | Arylboronic acid/ester | Aryl halide/triflate | Palladium catalyst with a phosphine (B1218219) ligand and a base |

| Negishi | Organozinc halide | Aryl halide/triflate | Palladium or Nickel catalyst with a phosphine ligand |

Novel and Green Chemistry Approaches in the Synthesis of this compound

In recent years, a strong emphasis has been placed on developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of novel catalytic systems and biocatalytic approaches for the synthesis of biphenyl (B1667301) compounds.

Sustainable Catalytic Systems for Enhanced Atom Economy

The principles of green chemistry encourage the use of catalytic processes to minimize waste and maximize atom economy. nih.gov Research in this area for biphenyl synthesis focuses on developing highly efficient and recyclable catalysts, as well as utilizing greener reaction media. For instance, the use of palladium nanoparticles supported on various materials offers the potential for catalyst recovery and reuse. rsc.org Furthermore, conducting cross-coupling reactions in aqueous media or with bio-based solvents is a significant step towards more sustainable chemical production. mdpi.com While specific examples for the green synthesis of this compound are not extensively documented, the general advancements in green catalytic systems for Suzuki-Miyaura and Negishi couplings are directly applicable. sciepublish.com

Biocatalytic Approaches for Targeted Structural Modifications

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods. researchgate.net While the de novo biocatalytic synthesis of a complex molecule like this compound is challenging, enzymes could be employed for specific structural modifications on a pre-existing biphenyl scaffold. For instance, cytochrome P450 monooxygenases are known to catalyze the hydroxylation of aromatic rings with high regio- and stereoselectivity. mdpi.com In principle, a biocatalyst could be engineered to introduce a hydroxyl group at the 4-position of a 3,5-dichlorobiphenyl (B164840) precursor.

Derivatization Strategies of this compound for Analog Synthesis

The phenolic hydroxyl group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of analogs with potentially altered physicochemical and biological properties.

Common derivatization strategies focus on the etherification and esterification of the phenolic hydroxyl group.

Etherification involves the reaction of the phenol (B47542) with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. wikipedia.org This results in the formation of an ether linkage (Ar-O-R). For example, reaction with methyl iodide would yield 4-(3,5-dichlorophenyl)anisole. A variety of alkyl and substituted alkyl groups can be introduced through this method, leading to a library of ether derivatives.

Esterification of the phenolic hydroxyl group can be achieved by reacting it with a carboxylic acid, acid chloride, or anhydride (B1165640). mdpi.com This transformation introduces an ester functionality (Ar-O-C(=O)R), which can significantly impact the molecule's properties. For instance, reaction with acetic anhydride would produce 4-(3,5-dichlorophenyl)phenyl acetate. The use of different carboxylic acids allows for the synthesis of a wide array of ester analogs.

| Derivatization Strategy | Reagent(s) | Functional Group Introduced | Example Product |

| Etherification | Alkyl halide, Base | Ether (-O-R) | 4-(3,5-Dichlorophenyl)anisole |

| Esterification | Carboxylic acid/anhydride, Catalyst | Ester (-O-C(=O)R) | 4-(3,5-Dichlorophenyl)phenyl acetate |

These derivatization strategies provide a straightforward means to explore the structure-activity relationships of compounds based on the this compound scaffold.

Functionalization at the Phenolic Hydroxyl Group: Ether and Ester Formation

The phenolic hydroxyl group is a primary site for functionalization, readily undergoing etherification and esterification to yield a diverse range of derivatives.

Ether Formation: The Williamson ether synthesis is a classical and widely employed method for the preparation of ethers from phenols. jk-sci.comgordon.eduucalgary.camasterorganicchemistry.com This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide. masterorganicchemistry.com The first step is the deprotonation of the phenolic hydroxyl group of this compound using a suitable base to form the corresponding phenoxide. Common bases for this purpose include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). jk-sci.com The choice of base can depend on the reactivity of the alkylating agent and the desired reaction conditions. The resulting phenoxide, a potent nucleophile, is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to afford the desired ether derivative. ucalgary.ca The use of polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can facilitate the reaction by enhancing the nucleophilicity of the phenoxide. jk-sci.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Methyl Iodide | K₂CO₃ | DMF | 1-(3,5-Dichlorophenyl)-4-methoxybenzene |

| This compound | Ethyl Bromide | NaOH | Ethanol/Water | 1-(3,5-Dichlorophenyl)-4-ethoxybenzene |

| This compound | Benzyl Chloride | NaH | THF | 1-(Benzyloxy)-4-(3,5-dichlorophenyl)benzene |

Ester Formation: Phenolic esters are readily synthesized by the acylation of the hydroxyl group. This is typically achieved by reacting this compound with an acyl chloride or a carboxylic acid anhydride in the presence of a base. libretexts.org Pyridine is a commonly used base and solvent for this transformation, as it also acts as a catalyst and neutralizes the hydrogen chloride byproduct formed when using acyl chlorides. Alternatively, the reaction can be carried out in an inert solvent with the addition of a tertiary amine, such as triethylamine. The reaction is generally rapid and proceeds under mild conditions to give high yields of the corresponding ester. libretexts.org

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product |

| This compound | Acetyl Chloride | Pyridine | Pyridine | 4-(3,5-Dichlorophenyl)phenyl acetate |

| This compound | Benzoyl Chloride | Triethylamine | Dichloromethane | 4-(3,5-Dichlorophenyl)phenyl benzoate |

| This compound | Acetic Anhydride | Pyridine | None | 4-(3,5-Dichlorophenyl)phenyl acetate |

Directed Aromatic Functionalization on Phenyl Rings

The regioselective introduction of new functional groups onto the phenyl rings of this compound can be achieved through directed aromatic functionalization strategies. The hydroxyl group on one of the phenyl rings can be utilized to direct substitution to its ortho positions.

Directed ortho-Metalation (DoM): Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic compounds. uwindsor.caorganic-chemistry.orgwikipedia.org In the case of this compound, the hydroxyl group itself is not an effective directing group for lithiation due to its acidity. Therefore, it is first necessary to convert the hydroxyl group into a suitable directing metalation group (DMG). organic-chemistry.org Common DMGs for phenols include carbamates (e.g., O-aryl N,N-diethylcarbamate) and ethers (e.g., methoxymethyl ether, MOM). uwindsor.ca

The synthesis of the carbamate (B1207046) derivative of this compound can be achieved by reacting it with an appropriate carbamoyl (B1232498) chloride, such as N,N-diethylcarbamoyl chloride, in the presence of a base. Subsequent treatment of the carbamate-protected phenol with a strong organolithium base, typically n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), leads to deprotonation specifically at the ortho position to the carbamate group. uwindsor.ca The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. Subsequent hydrolysis of the carbamate group regenerates the phenolic hydroxyl group.

| Directing Group | Base for Lithiation | Electrophile | Functional Group Introduced |

| O-Aryl N,N-diethylcarbamate | sec-Butyllithium/TMEDA | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

| O-Aryl N,N-diethylcarbamate | n-Butyllithium | Iodine (I₂) | Iodo (-I) |

| O-Aryl N,N-diethylcarbamate | sec-Butyllithium/TMEDA | Trimethylsilyl (B98337) chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |

Functionalization of the dichlorophenyl ring is more challenging due to the deactivating nature of the chlorine atoms and the absence of a directing group. Strategies to functionalize this ring would likely involve modification of the synthetic route to the biphenyl core itself, for instance, by using a pre-functionalized 3,5-dichlorophenylboronic acid in a Suzuki coupling reaction.

Synthesis of Polyhalogenated Analogues and Their Precursors

The synthesis of polyhalogenated analogues of this compound, containing additional halogen atoms on one or both phenyl rings, can be accomplished through either direct halogenation of the parent molecule or through cross-coupling reactions of appropriately halogenated precursors.

Direct Halogenation: The phenolic ring of this compound is activated towards electrophilic aromatic substitution by the hydroxyl group. mt.com Direct halogenation, for instance with bromine or chlorine, is expected to occur preferentially at the ortho positions to the hydroxyl group. The reaction conditions can be controlled to favor mono- or di-substitution. For example, reaction with bromine in a non-polar solvent would likely yield 2-bromo-4-(3,5-dichlorophenyl)phenol, while the use of bromine water could lead to the formation of 2,6-dibromo-4-(3,5-dichlorophenyl)phenol. mt.com

Suzuki-Miyaura Cross-Coupling: A more versatile approach for the synthesis of a wider range of polyhalogenated analogues is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between an aryl halide and an arylboronic acid. To synthesize polyhalogenated analogues of this compound, one could couple a polyhalogenated phenylboronic acid with a suitable halogenated phenol, or vice versa. For instance, the coupling of 3,5-dichlorophenylboronic acid with a tri- or tetrachlorophenol would yield a tetra- or pentachlorinated biphenylol.

| Aryl Halide Precursor | Arylboronic Acid Precursor | Palladium Catalyst | Base | Product |

| 1-Bromo-3,5-dichlorobenzene | 4-Hydroxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | This compound |

| 4-Bromo-2,6-dichlorophenol | 3,5-Dichlorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 2,6-Dichloro-4-(3,5-dichlorophenyl)phenol |

| 1-Bromo-3,4,5-trichlorobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1-(3,4,5-Trichlorophenyl)-4-methoxybenzene |

| Demethylation would be required to yield the corresponding phenol. |

Advanced Spectroscopic and Structural Characterization of 4 3,5 Dichlorophenyl Phenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-(3,5-dichlorophenyl)phenol. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each nucleus, allowing for a complete assignment of the molecular skeleton.

In the ¹H NMR spectrum, the protons on the two distinct phenyl rings exhibit characteristic chemical shifts and coupling patterns. The protons on the phenol (B47542) ring (labeled A and B) typically appear as an AA'BB' system, resulting in two doublets in the aromatic region (approximately 6.8-7.5 ppm). The protons on the 3,5-dichlorophenyl ring (labeled C and D) show a different pattern. Due to symmetry, the two protons at positions 2' and 6' (D) are chemically equivalent, as is the single proton at position 4' (C). This results in a triplet for proton C (coupled to the two D protons) and a doublet for the D protons (coupled to proton C). The phenolic -OH proton typically appears as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

In the ¹³C NMR spectrum, every non-equivalent carbon atom produces a distinct signal. Due to the molecule's symmetry, a total of eight unique carbon signals are expected. The carbon atom bearing the hydroxyl group (C4) is significantly deshielded and appears furthest downfield for the phenol ring, typically around 150-160 ppm. The carbon atoms directly bonded to the chlorine atoms (C3' and C5') also exhibit downfield shifts due to the electronegativity of the halogens.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~132 |

| C2, C6 | ~7.4 (d) | ~129 |

| C3, C5 | ~6.9 (d) | ~116 |

| C4 | ~5.0-6.0 (s, broad, -OH) | ~155 |

| C1' | - | ~142 |

| C2', C6' | ~7.3 (d) | ~128 |

| C4' | ~7.2 (t) | ~126 |

| C3', C5' | - | ~135 |

Mass Spectrometry (MS) Applications for Isotopic Analysis and Fragmentography

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound and for mapping its fragmentation pathways under ionization. The molecular formula of the compound is C₁₂H₈Cl₂O, with a monoisotopic mass of approximately 238.0 Da.

A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak [M]⁺•. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), molecules containing two chlorine atoms exhibit a characteristic cluster of peaks. The [M]⁺• peak will be the most abundant, followed by an [M+2]⁺• peak (one ³⁷Cl) that is approximately 65% of the [M]⁺• intensity, and an [M+4]⁺• peak (two ³⁷Cl) that is about 10% of the [M]⁺• intensity. This distinctive 100:65:10 ratio provides definitive evidence for the presence of two chlorine atoms.

Electron ionization (EI) mass spectrometry induces fragmentation, providing structural information. Common fragmentation patterns for phenols and aromatic compounds include the loss of radicals or neutral molecules. For this compound, initial fragmentation likely involves the cleavage of the C-C bond between the rings or the loss of fragments from the phenol ring.

Key expected fragmentation pathways include:

Loss of CO: A common fragmentation for phenols is the loss of a carbon monoxide molecule (28 Da) from the molecular ion, following rearrangement.

Loss of Cl•: Cleavage of a C-Cl bond can lead to the loss of a chlorine radical (35 or 37 Da).

Biphenyl (B1667301) bond cleavage: The bond between the two phenyl rings can break, leading to fragments corresponding to the individual ring structures.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Ion Structure / Fragment Lost | Notes |

| 238 | [C₁₂H₈Cl₂O]⁺• (Molecular Ion) | Base peak, exhibits characteristic [M], [M+2], [M+4] isotopic pattern. |

| 210 | [M - CO]⁺• | Result of rearrangement and loss of carbon monoxide. |

| 203 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 168 | [M - 2Cl]⁺ | Loss of both chlorine radicals. |

| 139 | [C₆H₄Cl₂]⁺ | Fragment corresponding to the dichlorophenyl moiety. |

| 93 | [C₆H₅O]⁺ | Fragment corresponding to the phenoxy moiety. |

X-Ray Crystallography for Solid-State Conformation and Crystal Packing Analysis

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide, provides significant insight into the likely solid-state conformation and intermolecular interactions.

The phenolic hydroxyl group is a strong hydrogen bond donor. In the solid state, it is highly probable that these molecules will form extensive intermolecular hydrogen bonding networks. The oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor, leading to the formation of chains or more complex three-dimensional arrays that dictate the crystal packing. These hydrogen bonds are fundamental to the stability of the crystal lattice.

Table 3: Representative Crystallographic Parameters from a Model Compound (N-(3,5-Dichlorophenyl)-4-methylbenzenesulfonamide) nih.gov

| Parameter | Value | Significance for this compound |

| Crystal System | Monoclinic | Provides information on the symmetry of the unit cell. |

| Space Group | P2₁/c | Describes the arrangement of molecules within the crystal lattice. |

| Dihedral Angle | 79.6 (1)° | Suggests a significantly twisted, non-planar conformation between the rings. |

| Intermolecular Bonds | N—H···O hydrogen bonds | Indicates strong potential for O—H···O hydrogen bonding in the phenol. |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. Together, they provide a detailed fingerprint that can be used for identification and structural analysis.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to vibrations that induce a change in the molecule's dipole moment. For this compound, the most prominent IR absorption bands are expected to be:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded phenolic hydroxyl group.

Aromatic C-H Stretch: Multiple sharp, weaker bands appearing just above 3000 cm⁻¹.

Aromatic C=C Stretch: Several medium to strong bands in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene (B151609) rings.

C-O Stretch: A strong band typically found in the 1200-1260 cm⁻¹ range for phenols.

C-Cl Stretch: Strong absorptions in the fingerprint region, generally between 600-800 cm⁻¹, indicating the presence of the chloro-substituents.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is often more sensitive to symmetric vibrations and bonds involving non-polar groups. Key Raman signals would include:

Symmetric Ring Breathing: A strong, sharp peak in the fingerprint region, characteristic of the aromatic rings.

Aromatic C=C and C-H vibrations: Complementary signals to those seen in the IR spectrum.

C-Cl vibrations: The symmetric stretching of the C-Cl bonds would also be Raman active.

The combination of IR and Raman spectra provides a more complete picture of the vibrational framework of the molecule, confirming the presence of all key functional groups and structural motifs.

Table 4: Predicted Principal Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| O-H Stretch (H-bonded) | 3200 - 3600 | IR (Strong, Broad) |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman (Medium) |

| Aromatic C=C Ring Stretch | 1450 - 1600 | IR, Raman (Strong) |

| C-O Stretch | 1200 - 1260 | IR (Strong) |

| C-Cl Stretch | 600 - 800 | IR, Raman (Strong) |

Chiroptical Spectroscopy for Chirality Assignment in Asymmetric Analogues (if applicable)

The parent molecule, this compound, is achiral as it possesses a plane of symmetry. However, asymmetric analogues can be synthesized, and their chirality can be investigated using chiroptical spectroscopy.

Chirality could be introduced into this biphenyl system through atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. If bulky substituents are introduced at the positions ortho to the inter-ring C-C bond (i.e., positions 2, 6, 2', or 6'), the steric hindrance can be large enough to prevent free rotation at room temperature. This restricted rotation would lock the two phenyl rings in a non-planar, twisted conformation, creating a chiral axis and resulting in two stable, non-superimposable mirror-image enantiomers (P and M).

For such chiral derivatives, chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be essential.

Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light in the UV-Visible range. Each enantiomer of a chiral biphenyl derivative would produce an ECD spectrum that is a mirror image of the other. These spectra, often complex, arise from the electronic transitions within the chiral aromatic system and are highly sensitive to the molecule's absolute configuration.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized light in the infrared region. It provides information about the stereochemistry based on the molecule's vibrational modes.

By comparing experimentally measured ECD or VCD spectra with those predicted from quantum chemical calculations, the absolute configuration (P or M) of the atropisomers can be unambiguously assigned. This makes chiroptical spectroscopy a powerful tool for the stereochemical analysis of asymmetric analogues of this compound. nih.gov

Computational Chemistry and Molecular Modeling Studies of 4 3,5 Dichlorophenyl Phenol

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, charge distributions, and energy, which in turn dictate the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.netnih.gov Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the much simpler electron density. For 4-(3,5-dichlorophenyl)phenol, a DFT analysis would yield critical information about its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. scienceopen.com In this compound, the electron-rich phenol (B47542) ring and the electron-withdrawing chlorine atoms on the second phenyl ring would significantly influence the energies and spatial distribution of these orbitals. The HOMO is expected to be localized primarily on the phenol ring, particularly the hydroxyl group, while the LUMO may be distributed across the dichlorinated phenyl ring.

Furthermore, DFT calculations provide a detailed map of the charge distribution, often visualized as a Molecular Electrostatic Potential (MEP) map. ymerdigital.com The MEP map for this compound would show negative potential (red/yellow) around the electronegative oxygen and chlorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found around the hydroxyl hydrogen, highlighting its role as a hydrogen bond donor.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.15 eV | Indicates electron-donating capability (ionization potential) |

| LUMO Energy | -1.98 eV | Indicates electron-accepting capability (electron affinity) |

| HOMO-LUMO Gap (ΔE) | 4.17 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Note: The values in this table are illustrative, based on typical results for similar chlorinated phenolic compounds calculated using a standard basis set like B3LYP/6-311++G(d,p). mdpi.com

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), can predict various spectroscopic parameters. researchgate.net For this compound, vibrational frequencies corresponding to IR and Raman spectra can be calculated to help interpret experimental data. Key vibrational modes would include the O-H stretch of the phenol group, C-Cl stretches, and aromatic C-C ring vibrations. Similarly, electronic transitions can be predicted to understand the UV-Visible absorption spectrum.

Quantum chemistry also allows for the exploration of reaction pathways and the calculation of activation energies for chemical reactions. researchgate.net For this compound, potential reactions include electrophilic aromatic substitution on the activated phenol ring or nucleophilic substitution on the dichlorinated ring. Computational models can map the potential energy surface of a reaction, identifying transition states and intermediates to predict the most likely reaction products under given conditions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations model atoms as balls and bonds as springs, using classical mechanics to simulate the molecule's behavior in a defined environment, such as in a solvent like water or an organic solvent.

MD simulations are also crucial for understanding how the molecule interacts with its environment. In an aqueous solution, simulations would show the formation of hydrogen bonds between the phenolic hydroxyl group and surrounding water molecules. These solvent interactions are critical for determining the molecule's solubility and how it is oriented at interfaces.

Molecular Docking Studies for Protein-Ligand Interaction Predictions (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. preprints.org This method is essential for predicting the potential biological activity of compounds by assessing their binding affinity to specific protein targets. Given the structural similarity of this compound to endocrine-disrupting compounds like HO-PCBs, molecular docking could be used to predict its interaction with nuclear receptors such as the estrogen receptor (ER) or aryl hydrocarbon receptor (AhR). tandfonline.comnih.govnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the protein's binding site in various orientations. A scoring function estimates the binding energy for each pose, with lower scores indicating stronger, more favorable interactions.

Docking simulations of this compound with a receptor like the estrogen receptor would likely show that the phenolic hydroxyl group acts as a key hydrogen bond donor, mimicking the natural ligand estradiol. nih.gov The dichlorophenyl ring would likely engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket. semanticscholar.org

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Energy (Score) | -8.5 kcal/mol | Indicates a strong predicted binding affinity. |

| Key Interacting Residues | His475, Leu298, Phe356 | Highlights specific amino acids involved in binding. |

| Types of Interactions | Hydrogen Bond (with His475), Hydrophobic Interactions | Describes the chemical nature of the binding. |

Note: This data is hypothetical and for illustrative purposes, based on published docking studies of structurally similar HO-PCBs with ERβ. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Data and Compound Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a class of compounds like chlorinated phenols, a QSAR model could be developed to predict properties like cytotoxicity, receptor binding affinity, or environmental toxicity based on calculated molecular descriptors.

To build a QSAR model, a dataset of compounds with known biological activity (e.g., IC50 values from an in vitro assay) is required. For each compound, a set of molecular descriptors is calculated. These can include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP (the octanol-water partition coefficient).

Topological descriptors: Indices that describe molecular connectivity.

Statistical methods are then used to create an equation that best correlates these descriptors with the observed activity. Studies on chlorinated phenols have shown that their toxicity is often related to hydrophobicity (LogP) and electronic parameters. nih.gov

While a specific QSAR model for this compound is not available, it could be included in a broader QSAR study of hydroxylated biphenyls to predict its activity. tandfonline.comnih.gov Such a model would be invaluable for designing new analogues with potentially enhanced or reduced biological activity by suggesting modifications to the molecular structure that would optimize the descriptors correlated with the desired outcome. For example, if a QSAR model indicates that higher hydrophobicity increases toxicity, new designs might aim to add polar groups to decrease LogP.

Molecular and Cellular Mechanisms of Action of 4 3,5 Dichlorophenyl Phenol in Vitro Studies

Interaction with Specific Biomolecules: Enzymes, Receptors, and Nucleic Acids

There is no specific information available in the scientific literature regarding the direct interaction of 4-(3,5-Dichlorophenyl)phenol with specific enzymes, receptors, or nucleic acids.

Binding Kinetics and Thermodynamics (e.g., Surface Plasmon Resonance)

No studies utilizing methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the binding kinetics (association and dissociation rates) or thermodynamic parameters (enthalpy and entropy) of this compound with any specific biological target have been found in the public domain.

Enzyme Inhibition or Activation Mechanisms

While phenolic compounds as a class are known to interact with enzymes, the specific mechanisms of enzyme inhibition or activation by this compound have not been elucidated. There are no available studies detailing its mode of inhibition (e.g., competitive, non-competitive, uncompetitive) or its effects on the catalytic activity of specific enzymes.

Modulation of Intracellular Signaling Pathways in Cellular Models

Research detailing how this compound may modulate specific intracellular signaling pathways in in vitro cellular models is not present in the available literature.

Transcriptomic and Proteomic Responses to this compound Exposure (In Vitro)

No transcriptomic (e.g., RNA-Seq) or proteomic (e.g., mass spectrometry) analyses of cells exposed to this compound have been published. Consequently, there is no data on the differential gene or protein expression profiles induced by this compound, which would be necessary to understand its impact on cellular functions and pathways.

Investigation of Autophagy or Apoptosis Pathways in Cellular Systems (In Vitro)

There are no available scientific reports investigating the effect of this compound on the cellular processes of autophagy or apoptosis. Studies that would assess markers for these pathways, such as the expression of caspases for apoptosis or the formation of autophagosomes for autophagy, in response to this specific compound have not been found.

Environmental Chemistry and Fate of 4 3,5 Dichlorophenyl Phenol

Sorption, Desorption, and Leaching Behavior in Soil and Sediment Systems

The environmental fate of 4-(3,5-Dichlorophenyl)phenol in soil and sediment is largely governed by its sorption, desorption, and leaching characteristics. While specific experimental data for this compound are limited, its behavior can be inferred from studies on structurally similar compounds, such as hydroxylated polychlorinated biphenyls (OH-PCBs) and other chlorinated phenols.

Sorption is a key process that controls the mobility and bioavailability of organic compounds in the subsurface. For non-polar compounds, sorption is primarily driven by partitioning into soil organic matter. The organic carbon-water (B12546825) partition coefficient (Koc) is a critical parameter for predicting the extent of sorption. Due to its chemical structure, this compound is expected to exhibit significant sorption to soil and sediment rich in organic carbon. The presence of the dichlorophenyl group contributes to its hydrophobicity, leading to a tendency to associate with organic matter rather than remaining in the aqueous phase.

The leaching potential of this compound is inversely related to its sorption affinity. High sorption to soil particles will limit its downward movement through the soil profile, thereby reducing the risk of groundwater contamination. Conversely, in soils with low organic matter content, the compound may be more mobile and prone to leaching. The presence of the hydroxyl group can also influence its mobility, as it can participate in hydrogen bonding with soil components.

Desorption, the release of a sorbed chemical back into the soil solution, is another crucial factor influencing its persistence and transport. The rate and extent of desorption will affect its long-term availability for degradation, uptake by organisms, and transport. Compounds that are strongly sorbed tend to have slow desorption rates, leading to their persistence in soil and sediment.

Given the absence of direct experimental values for this compound, the following table provides estimated soil sorption and mobility parameters based on its structural similarity to dichlorinated hydroxylated biphenyls.

Table 1: Estimated Soil Sorption and Mobility of this compound

| Parameter | Estimated Value/Range | Implication for Environmental Behavior |

|---|---|---|

| Log Koc (L/kg) | 3.5 - 4.5 | Strong sorption to soil and sediment organic matter. |

| Mobility Class | Slight to immobile | Low potential for leaching into groundwater. |

Bioaccumulation Potential in Non-Human Organisms (e.g., Aquatic Biota, Plants)

The bioaccumulation potential of this compound in non-human organisms is a significant aspect of its environmental risk profile. Bioaccumulation refers to the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. This can occur through direct uptake from the environment (bioconcentration) or through the consumption of contaminated food (biomagnification).

For aquatic organisms, the bioconcentration factor (BCF) is a key metric used to assess the potential for a chemical to accumulate in tissues. The BCF is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady state. Compounds with a high octanol-water partition coefficient (Kow) are generally more likely to bioconcentrate in the fatty tissues of aquatic organisms.

In terrestrial ecosystems, plants can take up organic contaminants from the soil through their roots. The extent of uptake and translocation within the plant depends on the physicochemical properties of the compound and the plant species. For compounds like this compound, uptake is likely to be influenced by its sorption to soil, which can limit its availability to plant roots.

The following table provides an estimated bioaccumulation potential for this compound based on data for structurally related compounds.

Table 2: Estimated Bioaccumulation Potential of this compound

| Parameter | Organism Group | Estimated Value/Range | Interpretation |

|---|---|---|---|

| Log BCF (L/kg) | Fish | 2.5 - 3.5 | Moderate potential to bioaccumulate in aquatic organisms. |

| Plant Uptake | Terrestrial Plants | Low to Moderate | Uptake may be limited by strong soil sorption. |

Analytical Methodologies for Detection and Quantification of 4 3,5 Dichlorophenyl Phenol in Research Samples

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 4-(3,5-Dichlorophenyl)phenol, providing the essential separation from interfering compounds present in environmental and biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely employed techniques.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of phenolic compounds like this compound. The separation is typically achieved on a reverse-phase column, such as a C18 or a specialized column like Newcrom R1, which has shown utility in separating 3,5-Dichlorophenol. sielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be acidified with formic acid or phosphoric acid to ensure the analyte is in its non-ionized form for optimal retention and peak shape. sielc.comchromatographyonline.com

Various detectors can be coupled with HPLC for the quantification of dichlorophenols.

UV-Visible (UV-Vis) Detection: This is a common and robust detection method. The aromatic structure of this compound allows it to absorb light in the UV region, typically around 280 nm. scirp.org While widely accessible, UV detection may lack the required selectivity for complex samples with co-eluting, UV-absorbing interferences. Pre-column derivatization with reagents like 4-nitrobenzoyl chloride can be employed to enhance sensitivity and selectivity. scirp.orgresearchgate.net

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be used, often requiring derivatization of the phenol (B47542) with a fluorescent tag.

Electrochemical Detection: This technique offers high sensitivity for phenolic compounds, which can be electrochemically oxidized.

Below is a table summarizing typical HPLC conditions for related phenolic compounds.

| Parameter | Condition | Compound Class | Reference |

| Column | Cholester (150 x 3.0 mm, 5 µm) | Phenols, Chlorophenols | scirp.org |

| Mobile Phase | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (70:30) | Phenols, Chlorophenols | scirp.org |

| Flow Rate | 0.43 mL/min | Phenols, Chlorophenols | scirp.org |

| Detector | UV at 280 nm | Phenols, Chlorophenols | scirp.org |

| Column | Chromolith RP-18e | Phenol, Nitrophenols | chromatographyonline.com |

| Mobile Phase | Acetonitrile / 50 mM Acetate Buffer pH 5.0 (20:80) | Phenol, Nitrophenols | chromatographyonline.com |

| Flow Rate | 3 mL/min | Phenol, Nitrophenols | chromatographyonline.com |

| Detector | UV | Phenol, Nitrophenols | chromatographyonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of volatile and semi-volatile organic compounds, including phenols. shimadzu.com Due to the polarity and relatively low volatility of phenolic compounds, a derivatization step is often necessary to convert them into more volatile and thermally stable derivatives suitable for GC analysis. settek.comepa.gov

Common derivatization reagents include:

Pentafluorobenzyl bromide (PFBBr): This reagent reacts with the hydroxyl group of the phenol to form a pentafluorobenzyl ether, which is highly sensitive to electron capture detection (ECD) and also provides good chromatographic properties for GC-MS analysis. settek.comepa.gov

Acetic Anhydride (B1165640): This reagent acetylates the phenol, increasing its volatility. thermofisher.com

Silylating agents (e.g., BSTFA): These reagents replace the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.

The separation is typically performed on a low-polarity capillary column, such as one with a 5% phenyl-polysilphenylene-siloxane stationary phase (e.g., BPX5) or a 5% phenyl methyl siloxane phase (e.g., HP-5ms). nih.govtrajanscimed.com The mass spectrometer provides highly selective and sensitive detection, allowing for positive identification based on the mass spectrum of the analyte and quantification using selected ion monitoring (SIM) for enhanced sensitivity. mdpi.com

The following table outlines typical GC-MS parameters for the analysis of chlorinated phenols.

| Parameter | Condition | Compound Class | Reference |

| Column | TraceGOLD TG-Dioxin | Chlorophenols | thermofisher.com |

| Oven Program | 60°C (3 min) -> 30°C/min to 140°C -> 5°C/min to 240°C -> 30°C/min to 330°C (5 min) | Chlorophenols | thermofisher.com |

| Carrier Gas | Helium | Chlorophenols | thermofisher.com |

| Detector | Triple Quadrupole MS | Chlorophenols | thermofisher.com |

| Derivatization | Acetic Anhydride | Chlorophenols | thermofisher.com |

| Column | HP-5ms (30 m x 250 μm x 0.25 μm) | Phenolics | nih.gov |

| Oven Program | 50°C -> 70°C (5 min hold) | Phenolics | nih.gov |

| Ionization | Electron Ionization (70 eV) | Phenolics | nih.gov |

| Mass Range | 50-600 m/z | Phenolics | nih.gov |

Advanced Spectrometric Methods for Ultra-Trace Detection

For applications requiring even lower detection limits, such as monitoring studies in environmental matrices or biological fluids, more advanced spectrometric methods are employed. These hyphenated techniques offer superior sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for the ultra-trace quantification of many environmental contaminants, including phenolic compounds. nih.gov A key advantage of LC-MS/MS over GC-MS is that derivatization is often not required, simplifying sample preparation and reducing analysis time. shimadzu.comshimadzu.com

Method development involves optimizing several key components:

Chromatographic Separation: A robust HPLC or UHPLC separation is developed to resolve the target analyte from matrix interferences, which is crucial for minimizing ion suppression in the mass spectrometer source.

Ionization Source: Electrospray ionization (ESI) is commonly used for phenols, typically in negative ion mode, which deprotonates the phenolic hydroxyl group to form the [M-H]⁻ ion. Atmospheric pressure chemical ionization (APCI) can also be utilized. dphen1.com

Tandem Mass Spectrometry (MS/MS): Using a triple quadrupole mass spectrometer, the precursor ion (e.g., the [M-H]⁻ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, significantly reducing background noise. shimadzu.com Limits of detection can reach the low nanogram-per-liter (ng/L) or picogram-per-milliliter (pg/mL) range. dphen1.comnih.gov

| Parameter | Condition | Compound Class | Reference |

| LC System | UHPLC | Phenols | shimadzu.com |

| MS System | Triple Quadrupole (LCMS-8040) | Phenols | shimadzu.comshimadzu.com |

| Ionization Mode | Negative Ion APCI | Environmental Phenols | dphen1.com |

| Key Advantage | No derivatization required | Phenols | shimadzu.comshimadzu.com |

| Detection Limits | 0.1-0.4 ng/mL | Environmental Phenols | dphen1.com |

Capillary Electrophoresis-Mass Spectrometry (CE-MS) Approaches

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a high-resolution analytical technique well-suited for the analysis of charged or polar compounds. nih.gov Phenolic compounds, being weakly acidic, can be analyzed in their anionic form at a basic pH. nih.gov CE offers extremely high separation efficiency, allowing for the resolution of closely related isomers.

The coupling of CE to MS presents some technical challenges, primarily related to the low flow rates used in CE and the need for a stable electrical connection for both the separation and the electrospray ionization. openchemicalengineeringjournal.com This is typically achieved using a sheath-liquid interface, where a secondary liquid is mixed with the CE effluent just before the ESI needle. gtfch.org While less commonly applied for routine environmental monitoring compared to LC-MS/MS, CE-MS is a powerful tool for specific research applications where high separation efficiency is paramount. nih.gov

Sample Preparation Strategies for Complex Environmental and Biological Research Matrices

The successful analysis of this compound at trace levels is highly dependent on the sample preparation strategy. The goal is to isolate the analyte from the complex matrix (e.g., water, soil, sediment, tissue), remove interfering substances, and concentrate it to a level suitable for instrumental analysis. researchgate.net

Common strategies include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte from an aqueous sample into an immiscible organic solvent like methylene (B1212753) chloride or ethyl acetate. shimadzu.comnih.gov The pH of the aqueous sample is typically acidified to suppress the ionization of the phenol and promote its transfer into the organic phase.

Solid-Phase Extraction (SPE): SPE has largely replaced LLE due to its lower solvent consumption, higher sample throughput, and reduced emulsion formation. For phenolic compounds, polymeric reversed-phase sorbents (e.g., styrene-divinylbenzene) or graphitized carbon black are commonly used. nih.govshimadzu.comnih.gov The sample is loaded onto the SPE cartridge, interferences are washed away, and the analyte is then eluted with a small volume of an organic solvent.

Ultrasonic Extraction: For solid samples like soil or sediment, ultrasonic extraction (sonication) can be used to extract analytes into a solvent. This method is faster than traditional Soxhlet extraction but may also require large volumes of solvent. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. The analytes partition onto the fiber and are then thermally desorbed directly into the GC injector. nih.gov

The choice of sample preparation method depends on the analyte's properties, the nature of the sample matrix, the required detection limit, and the analytical instrument to be used. researchgate.netnih.gov

Validation of Analytical Methods: Accuracy, Precision, and Limits of Detection/Quantification

The validation of analytical methods is a critical process in chemical analysis, ensuring that a chosen method is reliable, reproducible, and fit for its intended purpose. For a compound such as this compound, which may be a subject of environmental monitoring or toxicological research, rigorous validation is essential to guarantee the credibility of scientific findings. This section details the key validation parameters of accuracy, precision, and the limits of detection and quantification for analytical methodologies applied to this and structurally similar compounds.

The validation process involves a series of experiments to systematically assess the method's performance. While specific data for this compound is not extensively available in public literature, the validation parameters for structurally related compounds, such as other hydroxylated polychlorinated biphenyls (OH-PCBs), provide a strong indication of the expected performance of analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for this class of analytes.

Accuracy

Accuracy refers to the closeness of a measured value to a standard or known true value. It is typically evaluated through recovery studies, where a sample is spiked with a known amount of the analyte, and the percentage of the analyte recovered by the analysis is calculated. Acceptable recovery ranges can vary depending on the complexity of the sample matrix and the concentration of the analyte.

For instance, in the analysis of various OH-PCBs in animal-derived food using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC–MS/MS) method, average recoveries were reported to be between 76.7% and 116.5%. nih.govmdpi.com Similarly, a study on the determination of OH-PCBs in blood plasma using high-performance liquid chromatography-electrospray ionization-tandem quadrupole mass spectrometry (LC-ESI-MS/MS) showed recovery efficiencies of 88% to 103% with internal standard correction. nih.gov For a quantitative method for biphenyl (B1667301) and its metabolites using HPLC, the percentage recovery was in the range of 92.3-112.7%. scielo.br These values indicate that the methods are capable of accurately quantifying the analytes in complex biological and food matrices.

Precision

Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

In the aforementioned UPLC–MS/MS method for OH-PCBs, the relative standard deviations were less than 18.4%. nih.govmdpi.com For the HPLC method for biphenyl and its metabolites, the RSD values were in the range of 0.41-8.49%. scielo.br These results demonstrate a high degree of precision for these analytical methods.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with a specified level of accuracy and precision. revistabiomedica.org

These limits are crucial for determining the sensitivity of a method, particularly in trace analysis where analytes are present at very low concentrations. For the analysis of OH-PCBs in animal-derived food, the LODs ranged from 0.003 to 0.010 μg/kg, and the LOQs were between 0.009 and 0.030 μg/kg. nih.govmdpi.com Another method for determining OH-PCBs in blood plasma reported method limits of quantification ranging from 1 to 50 pg/g (wet weight). nih.gov An HPLC method for biphenyl and its metabolites reported LODs in the range of 0.02-0.04 µg/mL and LOQs from 0.07-0.12 µg/mL. scielo.br

The following table summarizes typical validation parameters for hydroxylated polychlorinated biphenyls using modern analytical techniques. This data is representative of the performance expected for a validated method for this compound.

Interactive Data Table: Validation Parameters for Hydroxylated Polychlorinated Biphenyls (OH-PCBs)

| Analytical Technique | Matrix | Analyte Class | Accuracy (% Recovery) | Precision (% RSD) | LOQ |

| UPLC-MS/MS | Animal-Derived Food | Penta- to Hepta-chlorinated OH-PCBs | 76.7 - 116.5 | < 18.4 | 0.009 - 0.030 µg/kg |

| LC-ESI-MS/MS | Blood Plasma | Environmentally Relevant OH-PCBs | 88 - 103 | Not Specified | 1 - 50 pg/g |

| HPLC-DAD | Culture Medium | Biphenyl and its metabolites | 92.3 - 112.7 | 0.41 - 8.49 | 0.07 - 0.12 µg/mL |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 3,5 Dichlorophenyl Phenol Analogues

Impact of Halogenation Patterns on Molecular Interactions and Reactivity

The presence and positioning of chlorine atoms on the biphenylphenol scaffold significantly dictate the molecule's electronic properties and its ability to interact with its environment. Halogens, like chlorine, exert a strong electron-withdrawing inductive effect (-I effect), which plays a crucial role in the compound's reactivity, particularly its acidity.

The acidity of phenolic compounds is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. For chlorophenols, the electron-withdrawing nature of chlorine helps to delocalize and stabilize the negative charge on the phenoxide oxygen, making the compound more acidic than unsubstituted phenol (B47542). stackexchange.com The magnitude of this effect is dependent on the position of the chlorine atom relative to the hydroxyl group. Generally, the stabilizing inductive effect decreases as the distance from the hydroxyl group increases. stackexchange.com

In analogues of 4-(3,5-dichlorophenyl)phenol, the acidity is influenced by the number and location of chlorine atoms. An increase in the number of chlorine substituents generally leads to an increase in acidity. stackexchange.com For instance, the pKa values of chlorophenols show a distinct trend based on the position of the chlorine atom.

| Compound | pKa Value |

|---|---|

| Phenol | 9.98 |

| o-Chlorophenol | 8.48 |

| m-Chlorophenol | 9.02 |

| p-Chlorophenol | 9.38 |

Correlation Between Substituent Effects and In Vitro Biological Activities

The biological activity of this compound and its analogues is intrinsically linked to their chemical structure. Polychlorinated biphenyls (PCBs) and their hydroxylated metabolites, which are structurally similar to dichlorophenylphenols, are known to exhibit a range of biological effects, often by interacting with cellular receptors.

Structure-activity relationship (SAR) studies on lower-chlorinated PCBs (LC-PCBs) and their metabolites have demonstrated that both the degree of chlorination and the specific substitution pattern are critical determinants of toxicity. nih.gov For instance, in studies on astrocyte toxicity, relative cell viability was observed to decrease as the number of chlorine atoms on the biphenyl (B1667301) ring increased. nih.gov PCB52 (2,2',5,5'-tetrachlorobiphenyl) was identified as being particularly toxic among the LC-PCBs tested. Furthermore, comparing trichlorinated isomers like PCB25 and PCB28 revealed distinct concentration-response curves, highlighting that the precise positioning of chlorine atoms significantly influences the toxic outcome. nih.gov

For hydroxylated PCB metabolites, which are direct analogues, similar trends are observed where toxicity increases with the number of chlorine substitutions. nih.gov The introduction of substituents can also dramatically alter receptor binding and subsequent biological response. Studies on other phenolic compounds have shown that adding hydroxyl groups can improve receptor affinity. nih.gov Conversely, adding bulky substituents at certain positions can be detrimental to activity. For example, in a series of linezolid (B1675486) analogues, larger aromatic substitutions at the C5-acylaminomethyl position led to a complete loss of activity against certain bacteria. kcl.ac.uk

In the context of estrogen receptor (ER) activity, the substitution pattern on the biphenyl rings is crucial. Three-dimensional QSAR models for PCBs have indicated that the addition of hydrophobic substituents at positions 3 and 5' tends to increase anti-estrogenic activity, whereas adding hydrophilic groups at position 5 enhances it. mdpi.com These findings suggest that modifying the substituents on the this compound structure could predictably alter its biological profile.

Influence of Molecular Geometry and Conformational Flexibility on Chemical Behavior

For polychlorinated biphenyls, the presence of substituents in the ortho positions (2, 2', 6, 6') forces the two phenyl rings to twist out of a planar conformation. This non-planarity is a critical determinant of their biological activity. Coplanar PCBs, which lack ortho substituents, can adopt a flat conformation and are known to bind to the aryl hydrocarbon (Ah) receptor, leading to dioxin-like toxicity. tandfonline.com In contrast, ortho-substituted, non-coplanar PCBs often exhibit different mechanisms of action. nih.gov

While this compound itself lacks ortho substituents and could potentially be more planar, its hydroxylated metabolites may have altered conformations. For example, the crystal structure of 3-(3,5-Dichlorophenyl)benzene-1,2-diol, a putative metabolite of a PCB, shows a significant twist, with a dihedral angle of 58.86° between the two benzene (B151609) rings. This demonstrates how even without direct ortho substitution, intermolecular forces in a crystal lattice or interactions in a biological system can favor a non-planar conformation.

The flexibility of the biphenyl linkage allows the molecule to adapt its shape, which can be crucial for fitting into a receptor's binding pocket. However, this flexibility can also introduce variability that may lead to less ordered structures. researchgate.net The balance between rigidity and flexibility is essential for specific biological interactions.

Relationship Between Structural Features and Environmental Persistence or Degradability

The environmental fate of chlorinated aromatic compounds like this compound is heavily influenced by their structure. The number and position of chlorine atoms are primary factors determining their resistance to degradation and, consequently, their persistence in the environment. researchgate.netnih.gov

Generally, the persistence of chlorinated phenols and biphenyls increases with the degree of chlorination. researchgate.netnih.gov Highly chlorinated congeners are more resistant to biodegradation and volatilization and tend to sorb more strongly to soil and sediment. nih.gov Conversely, less-chlorinated compounds are typically more water-soluble and more amenable to microbial breakdown. nih.gov

Studies on the biodegradability of various PCB isomers have established several key structural rules:

Degree of Chlorination : Degradation decreases as the number of chlorine atoms increases. Isomers with more than four chlorines are significantly less degradable. researchgate.net

Position of Chlorine : PCBs with chlorine atoms on only one ring are generally degraded more readily than those with the same number of chlorines distributed across both rings. researchgate.net

Ortho Substitution : The presence of two chlorine atoms at the ortho positions of a single ring (e.g., 2,6-) or on both rings (e.g., 2,2'-) severely hinders degradation. researchgate.net

Ring Fission : Microbial degradation often proceeds via the preferential fission of the non-chlorinated or less-chlorinated ring. researchgate.net

Exploratory and Emerging Applications of 4 3,5 Dichlorophenyl Phenol and Its Derivatives Non Therapeutic

Role in Materials Science: Polymer Additives, Flame Retardants, or Monomers

The molecular structure of 4-(3,5-dichlorophenyl)phenol suggests its potential utility in materials science, particularly in the creation of specialized polymers. Phenolic compounds, in general, are foundational monomers for producing phenolic resins. google.com The presence of the hydroxyl group on the this compound molecule allows it to act as a monomeric unit in polymerization reactions, similar to how other substituted phenols are used to create polymers with specific properties. nih.govresearchgate.netgoogle.com

Furthermore, the high halogen content of the molecule is significant for its potential application as a flame retardant or as a component in flame-retardant materials. Halogenated compounds, including chlorinated and brominated molecules, are known to function as flame retardants. wikipedia.org Their mechanism often involves the release of halogen radicals at high temperatures, which interfere with the radical chain reactions of combustion in the gas phase, thereby quenching the flame. wikipedia.org Phenolic resins synthesized with halogenated bisphenols have been shown to exhibit enhanced flame-retardant properties due to their high halogen content. google.com Given that this compound contains two chlorine atoms, its incorporation into a polymer backbone could impart flame retardancy, making the resulting material less susceptible to ignition and burning. google.com

Research into functional polymers also includes the copolymerization of various monomers to achieve desired characteristics. cornell.edu Derivatives of this compound could be synthesized to include vinyl or other polymerizable groups, allowing them to be incorporated into copolymers. Such an approach could be used to develop materials that combine the structural benefits of a base polymer with the specific properties endowed by the dichlorophenylphenol moiety, such as thermal stability or fire resistance.

Application as Probes in Mechanistic Biological Research (In Vitro) for Target Identification

While many studies on polychlorinated biphenyl (B1667301) (PCB) derivatives focus on their toxicological profiles or potential as therapeutic agents, the use of this compound specifically as a non-therapeutic probe in mechanistic in vitro research is not extensively documented in current literature. However, the synthesis of various sterically hindered and methoxylated polychlorinated biphenyl derivatives for structure-activity relationship studies is an active area of research. nih.govnih.govuky.edu These studies, which investigate how molecular shape and substituent patterns influence biological interactions, are fundamental to toxicology and drug discovery. In a non-therapeutic context, such derivatives could theoretically be used as molecular probes to explore the topology and chemical nature of protein binding pockets or other cellular targets without eliciting a therapeutic effect. The defined structure and conformational flexibility of these molecules make them suitable for investigating interactions with cellular components like receptors. nih.gov

Potential as Active Components or Model Compounds in Agrochemical Research

The chemical structure of this compound is highly relevant to the field of agrochemical research. Many commercially successful herbicides and fungicides are based on chlorinated phenyl structures. For instance, diphenyl ethers are a well-established class of herbicides that act by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase. researchgate.netgoogle.com Similarly, other phenolic derivatives have been investigated for their herbicidal activity, targeting critical plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). frontiersin.org

Chlorinated phenols and their derivatives have also demonstrated significant antifungal properties. Studies have shown that compounds like 2,4,5-trichlorophenol (B144370) exhibit potent activity against various fungi, and this activity can be enhanced when complexed with other molecules. nih.govnih.gov The antimicrobial action of chlorinated phenoxy phenols, such as triclosan, is also well-documented. nih.gov

Given these precedents, this compound and its derivatives represent promising scaffolds for the discovery of new agrochemicals. The dichloro-substitution pattern on one phenyl ring and the hydroxyl group on the other are key features found in many active compounds. Researchers may use this molecule as a model compound or a starting point for synthesis to explore new derivatives with potentially enhanced efficacy, better crop selectivity, or novel modes of action against weeds, fungi, and other plant pathogens. frontiersin.orgresearchgate.net

| Compound Class | Agrochemical Application | Relevant Example(s) |

| Diphenyl Ethers | Herbicidal (PPO inhibition) | Oxyfluorfen, Flumioxazin researchgate.net |

| Chlorinated Phenols | Fungicidal / Antimicrobial | 2,4,5-Trichlorophenol nih.govnih.gov |

| Phenolic Derivatives | Herbicidal (HPPD inhibition) | Aryl-naphthyl methanones frontiersin.org |

| Dichlorophenoxy Phenols | Antimicrobial | Triclosan nih.gov |

Catalytic Applications as Ligands or Precatalysts in Organic Synthesis

There is limited direct evidence of this compound being used as a ligand or precatalyst in organic synthesis. However, its structure contains functional groups that could potentially be exploited in catalysis. The hydroxyl group can be deprotonated to form a phenoxide, which can coordinate to a metal center. The synthesis of various metal complexes often involves ligands with hydroxyl or phenoxide moieties.

Furthermore, the synthesis of polychlorinated biphenyls themselves often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.govnih.gov In these reactions, phosphine (B1218219) ligands are crucial for the catalyst's efficacy. While this compound is not a phosphine, its biphenyl structure is a core component of many advanced ligands (e.g., 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). This suggests that derivatives of this compound could be functionalized with coordinating groups (like phosphines) to create novel ligands. The electronic properties of such a ligand would be influenced by the two chlorine atoms, potentially tuning the reactivity of the metal catalyst to which it is bound. The interaction of chlorine atoms or ions with metal centers can also play a direct role in catalytic pathways. griffith.edu.au

Development of Novel Biosensors or Chemical Sensors Utilizing Phenylphenol Derivatives

The development of electrochemical sensors for detecting environmental pollutants is a significant area of research, and phenylphenol derivatives are valuable compounds for this purpose. researchgate.netresearchgate.netnih.gov These molecules can be electropolymerized onto the surface of an electrode to form a thin, insulating, or permselective film. researchgate.netmdpi.com This polymer film can modify the electrode's surface, enhancing its sensitivity and selectivity toward specific analytes.

The general mechanism involves the oxidative polymerization of phenolic compounds. mdpi.com When a potential is applied, the phenol (B47542) monomer is oxidized, forming radical species that couple to create a polymer film on the electrode surface. This modified electrode can then be used to detect other molecules, including various phenolic pollutants like 4-chlorophenol, catechol, or bisphenol A. nih.govd-nb.infoelsevierpure.comnih.gov The performance of these sensors is often improved by incorporating nanomaterials, such as carbon nanotubes or metal oxide nanoparticles, into the electrode design. researchgate.netnih.govd-nb.info

While research has often focused on 2-phenylphenol (B1666276) or other substituted phenols, the principles are directly applicable to this compound. researchgate.netresearchgate.netnih.govresearchgate.net Its structure as a substituted phenylphenol makes it a candidate for electropolymerization to create a sensor for detecting various environmental contaminants. The specific properties of the resulting polymer film would be influenced by the dichloro-substituents, potentially altering its selectivity and sensitivity compared to films made from non-chlorinated analogues.

| Sensor Component | Function | Example Analytes Detected |

| Electropolymerized Phenol Film | Creates a selective sensing layer on the electrode. researchgate.netmdpi.com | Phenols, Catechols, Hydroquinone mdpi.comd-nb.infoscispace.com |

| Phenylphenol Derivatives | Used as monomers for the sensing layer. researchgate.netresearchgate.netnih.gov | 2-Phenylphenol, 4-Chlorophenol nih.gov |

| Carbon Nanomaterials | Enhance conductivity and surface area of the electrode. d-nb.info | Phenolic Compounds, Bisphenol A d-nb.infoelsevierpure.com |

| Metal/Metal Oxide Nanoparticles | Catalyze the electrochemical reaction, improving sensitivity. researchgate.netresearchgate.netmdpi.com | 2-Phenylphenol, Heavy Metals researchgate.net |

Future Research Directions and Unexplored Avenues for 4 3,5 Dichlorophenyl Phenol